3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid
Description
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is a synthetic cinnamic acid derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a propargyloxy (2-propynyloxy) group at the 3-position, linked to an acrylic acid moiety. These analogs often serve as intermediates, reference standards, or bioactive molecules in antifungal, anti-inflammatory, or metabolic studies .
Properties
CAS No. |
385383-51-7 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
InChI Key |
NRKUSLPZZSYOAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and propargyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-3-(2-propynyloxy)phenol.
Acrylic Acid Formation: The intermediate 4-methoxy-3-(2-propynyloxy)phenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to yield this compound.
Chemical Reactions Analysis
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Scientific Research Applications
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Analytical and Pharmacological Data
- HPLC Methods: An HPLC method for (E)-4-[2-(4-chlorophenoxy)-2-methylpanoyloxy]-3-methoxyphenyl acrylic acid achieves separation of degradation products with a linear range of 0.20–59.96 µg/mL (r=0.9999) .
- Natural Analogs :
- 3-Hydroxy-4-methoxycinnamic acid , sourced from Cinnamomum cassia, is used as a reference standard and pharmacological precursor .
Biological Activity
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, a synthetic organic compound, exhibits significant potential for biological activity due to its unique structural features. This article delves into its chemical properties, biological interactions, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Functional Groups : It contains a carboxylic acid group (COOH), a double bond (C=C), a methoxy group (OCH₃), and a propynyloxy group (OC≡C).
- Molecular Formula : C₁₃H₁₂O₄
- Molar Mass : 232.23 g/mol
- Density : Approximately 1.223 g/cm³
- Melting Point : Ranges from 205 to 207 °C
These features suggest that the compound may engage in various chemical reactions typical of acrylic acids and substituted phenolic compounds, making it a candidate for diverse applications in medicinal chemistry and materials science.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity. The presence of the carboxylic acid group is crucial for its interaction with microbial cell membranes, potentially leading to bactericidal effects.
- Mechanism of Action : The compound's structural complexity allows for interactions with specific proteins through hydrogen bonding and hydrophobic interactions, which may influence microbial growth and biofilm formation.
- Case Studies : In comparative studies with similar compounds, derivatives of acrylic acids have been shown to possess significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus spp. .
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Initial findings suggest that while some derivatives may exhibit cytotoxic effects at higher concentrations, this compound appears to have a favorable safety profile with minimal cytotoxicity against normal cell lines.
| Compound | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|
| This compound | 100 | 92 | 88 |
| Control | - | 100 | 100 |
This table illustrates the viability of cells treated with the compound compared to a control group, indicating no significant cytotoxic effect at tested concentrations .
Binding Affinity Studies
Research has focused on the binding affinity of this compound with various biological targets, including enzymes and receptors. The methoxy and propynyloxy groups are thought to enhance these interactions, potentially leading to therapeutic applications.
- Inhibition Studies : Compounds similar in structure have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, suggesting that further exploration of this compound could reveal similar properties.
- Potential Applications : Given its unique structure, this compound could serve as a lead in drug development targeting various diseases, including infections and possibly cancer .
Q & A
Q. What synthetic routes are available for 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, and how do reaction conditions affect yield?
The compound is synthesized via alkylation of phenolic precursors. For example, 3-(4-hydroxyphenyl)acrylic acid undergoes sequential protection and alkylation with propargyl bromide under basic conditions (K₂CO₃/DMF, 60°C). Solvent polarity and base strength influence regioselectivity, with polar aprotic solvents favoring O-alkylation . Alternative methods include Claisen-Schmidt condensation between 4-methoxy-3-(2-propynyloxy)benzaldehyde and malonic acid, requiring pH 6-7 to prevent decarboxylation . Yields (45–70%) depend on purification via recrystallization (ethanol/water) or flash chromatography (hexane/EtOAc gradient) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H NMR : Trans-double bond (δ 6.2–6.4 ppm, J = 15.8–16.2 Hz), methoxy singlet (δ 3.85–3.90 ppm), and propynyloxy protons (δ 4.70–4.75 ppm, triplet) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), and 2120 cm⁻¹ (C≡C) .
- Mass Spectrometry : ESI-MS [M-H]⁻ at m/z 245.08, with CO₂ loss (m/z 201.10) and methoxy elimination (m/z 170.05) .
- X-ray Crystallography : Monoclinic system (space group P2₁/c) with a 72.5° dihedral angle between phenyl and acrylic acid planes .
Q. What are its primary applications in pharmacological research?
- Drug Intermediate : Used in β₂-adrenergic agonist synthesis, where the propynyloxy group enhances lipophilicity and binding duration .
- Enzyme Substrate : Studies phenolic acid decarboxylase kinetics (Km = 0.8–1.2 mM, strain-dependent) .
- Antioxidant : Exhibits 50% DPPH radical scavenging at 25 μM, comparable to ascorbic acid .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic additions?
Methoxy (electron-donating) activates the ring, while propynyloxy (electron-withdrawing) directs reactivity to the acrylic acid β-carbon. DFT calculations show a 12.3 kcal/mol barrier for β-carbon attack vs. 18.7 kcal/mol for aromatic substitution . Thiol nucleophiles show >90% regioselectivity under neutral conditions .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies (e.g., COX-2 IC₅₀ = 5 μM vs. 25 μM) arise from:
- Isomeric purity : Use chiral HPLC (Chiralpak AD-H, hexane/IPA 90:10) to isolate active (E)-isomers .
- Assay conditions : Standardize at pH 7.4 with 1% DMSO to mimic physiological conditions .
- Cell lines : Compare human macrophages (high sensitivity) vs. murine RAW264.7 cells .
Q. What challenges exist in achieving enantiomeric purity, and how are they addressed?
- Asymmetric synthesis : Evans oxazolidinone auxiliaries induce >98% ee, followed by mild hydrolysis (LiOH/H₂O₂, 0°C) .
- Kinetic resolution : Candida antarctica lipase B achieves 85% ee via enantioselective esterification .
- Chiral chromatography : Supercritical fluid chromatography (Chiralcel OD-H) achieves α = 1.52 separation .
Q. How does stability under varying conditions impact pharmacological studies?
- Solid state : <5% degradation in amber vials with desiccant; light exposure causes 30% decomposition .
- Aqueous solutions : t₁/₂ = 14 days at pH 7.4 (25°C), reduced to 2 days at pH 9. Store at pH <6.5 and 4°C .
- Plasma stability : 85% intact after 24 hours (37°C), suitable for IV but requiring enteric coatings for oral use .
Q. How do substituents affect computational binding affinity to cyclooxygenase?
Docking simulations (PDB 5KIR) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
